molecular formula C15H11Cl2NO2 B5835094 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Cat. No.: B5835094
M. Wt: 308.2 g/mol
InChI Key: WTJUFEJHHHAJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile, also known as DCM, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DCM belongs to the family of benzimidazole compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor involved in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells and inhibit the proliferation of tumor cells. In addition, this compound has been found to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile. One area of research is the development of more potent and selective this compound analogs for use in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its analogs to better understand their biological activities. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound and its analogs is needed to optimize their therapeutic potential. Finally, the potential use of this compound and its analogs in combination with other drugs or therapies should be explored to enhance their effectiveness.

Synthesis Methods

The synthesis of 2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile involves the reaction between 2,6-dichloro-4-formylphenol and benzyl cyanide in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism and yields this compound as a white crystalline solid with a melting point of 118-120°C.

Scientific Research Applications

2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been studied for its antitumor properties and has shown promising results in the treatment of cancer. In addition, this compound has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.

Properties

IUPAC Name

2-[[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-13-5-10(8-19)6-14(17)15(13)20-9-12-4-2-1-3-11(12)7-18/h1-6,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJUFEJHHHAJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)CO)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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